molecular formula C14H11NO3S B8476155 2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid

2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid

Cat. No. B8476155
M. Wt: 273.31 g/mol
InChI Key: GERZVEHIQIUMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(3-thiophen-2-ylprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C14H11NO3S/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)

InChI Key

GERZVEHIQIUMRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2-[3-(2-thienyl)acrylamido]benzoate (150 mg, 0.50 mmol) prepared in Example 2 was dissolved in methanol (3 ml) while warming, and 1N-aqueous NaOH (1.8 ml, 1.80 mmol) was added dropwide under stirring. The mixture was stirred at 70° C. for 1 hour. After the reaction, methanol was removed, and the residue was treated with water under ice cooling and acidified (to pH 4) with 10% HCl. The precipitated solid were collected on a filter, washed with water, and dried to give white solids of the title compound (125 mg, yield, 92%), which were recrystallized from the mixed solvent of methanol and water. m.p., 215°-216° C.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.